4-[(MORPHOLINE-4-CARBONYL)AMINO]PHENYL MORPHOLINE-4-CARBOXYLATE
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Overview
Description
4-[(MORPHOLINE-4-CARBONYL)AMINO]PHENYL MORPHOLINE-4-CARBOXYLATE is a complex organic compound that features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of 4-[(MORPHOLINE-4-CARBONYL)AMINO]PHENYL MORPHOLINE-4-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of morpholine with carbonyl-containing compounds to form the morpholine-4-carbonyl intermediate. This intermediate can then be reacted with phenylboronic acid derivatives to form the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(MORPHOLINE-4-CARBONYL)AMINO]PHENYL MORPHOLINE-4-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-[(MORPHOLINE-4-CARBONYL)AMINO]PHENYL MORPHOLINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 4-[(MORPHOLINE-4-CARBONYL)AMINO]PHENYL MORPHOLINE-4-CARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. The pathways involved often include signal transduction pathways that regulate cellular processes .
Comparison with Similar Compounds
Similar compounds include other morpholine derivatives such as:
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- Morpholine-4-carboxylic acid These compounds share structural similarities but differ in their functional groups and specific applications. 4-[(MORPHOLINE-4-CARBONYL)AMINO]PHENYL MORPHOLINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[4-(morpholine-4-carbonylamino)phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5/c20-15(18-5-9-22-10-6-18)17-13-1-3-14(4-2-13)24-16(21)19-7-11-23-12-8-19/h1-4H,5-12H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVDBWFJAOBMMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)OC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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